

Spectroscopic Analysis of Phenylpropyl Acetate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,1-Dimethyl-3-phenylpropyl	
Сотроини мате.	acetate	
Cat. No.:	B085564	Get Quote

Disclaimer: Extensive searches for spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for **1,1-Dimethyl-3-phenylpropyl acetate** did not yield any specific results. This suggests that the compound is not widely synthesized or characterized in publicly available scientific literature. Therefore, this guide presents a comprehensive analysis of the closely related and well-documented isomer, 3-phenylpropyl acetate, to serve as a detailed example of spectroscopic data interpretation and structural elucidation for researchers, scientists, and drug development professionals.

Spectroscopic Data of 3-Phenylpropyl Acetate

The following tables summarize the key spectroscopic data for 3-phenylpropyl acetate, providing a clear and structured overview for easy comparison and interpretation.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylpropyl Acetate



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.26 - 7.16	m	-	5H	Ar-H
4.06	t	6.5	2H	-O-CH ₂ -
2.66	t	7.6	2H	Ar-CH ₂ -
2.02	S	-	3H	-C(O)-CH₃
1.93	quintet	7.0	2H	-CH2-CH2-CH2-

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 3-Phenylpropyl

Acetate

Chemical Shift (δ) ppm	Carbon Type	Assignment
171.1	Carbonyl	C=O
141.1	Aromatic	Ar-C (quaternary)
128.4	Aromatic	Ar-CH
128.3	Aromatic	Ar-CH
126.0	Aromatic	Ar-CH
63.8	Aliphatic	-O-CH ₂ -
32.1	Aliphatic	Ar-CH ₂ -
30.1	Aliphatic	-CH2-CH2-CH2-
20.9	Aliphatic	-C(O)-CH₃

Solvent: CDCl $_3$, Spectrometer Frequency: 62.5 MHz[1]





Table 3: Infrared (IR) Spectroscopy Data for 3-

Phenylpropyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3032	Medium	C-H stretch (aromatic)
2952, 2843	Medium	C-H stretch (aliphatic)
1740	Strong	C=O stretch (ester)
1257	Strong	C-O stretch (ester)

Sample Preparation: Neat[2]

Table 4: Mass Spectrometry (MS) Data for 3-

Phenylpropyl Acetate

m/z	Relative Intensity (%)	Fragment Ion
178	~10	[M] ⁺ (Molecular Ion)
118	100	[M - CH₃COOH]+
117	~73	[C ₉ H ₉] ⁺
91	~34	[C ₇ H ₇] ⁺ (Tropylium ion)
43	~41	[CH₃CO] ⁺ (Acylium ion)

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of 3-phenylpropyl acetate (approximately 5-10 mg) is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane



(TMS) as an internal standard.

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 250 MHz for protons and 62.5 MHz for carbon-13.
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a protondecoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat 3-phenylpropyl acetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

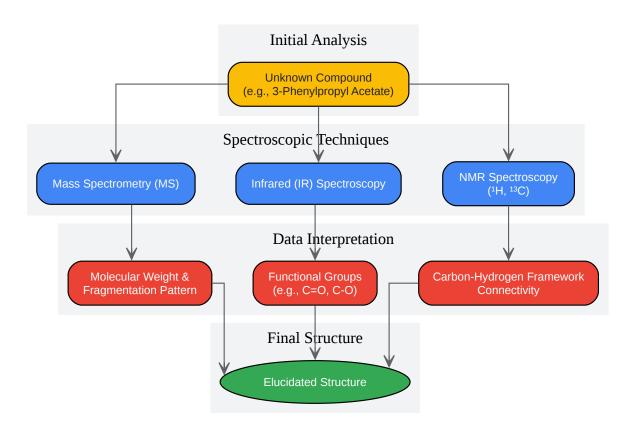
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).



• Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule, such as 3-phenylpropyl acetate, using the combined data from various spectroscopic techniques.



Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 3-PHENYLPROPYL ACETATE synthesis chemicalbook [chemicalbook.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Phenylpropyl Acetate Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085564#spectroscopic-data-of-1-1-dimethyl-3-phenylpropyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com